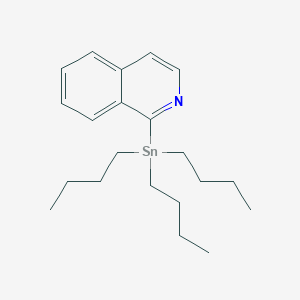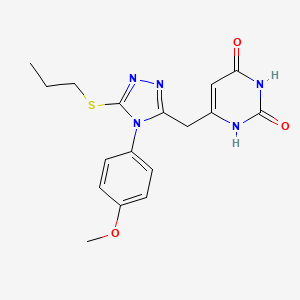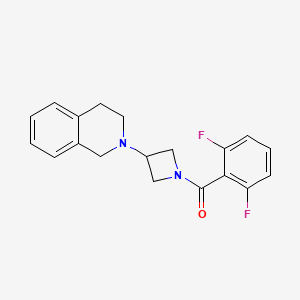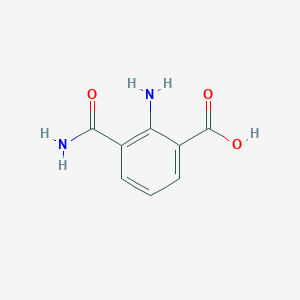
1-(Tri-n-butilstanil)isoquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tributylstannyl)isoquinoline is an organotin compound with the molecular formula C21H35NSn. It is a derivative of isoquinoline, where a tributylstannyl group is attached to the nitrogen atom of the isoquinoline ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
1-(Tributylstannyl)isoquinoline has several applications in scientific research, including:
Organic Synthesis: It is used as a precursor in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Mecanismo De Acción
Target of Action
Isoquinoline, the core structure of this compound, is known to be a component of many biologically active products . .
Biochemical Pathways
The biochemical pathways affected by 1-(Tributylstannyl)isoquinoline are currently unknown . Isoquinolines are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the diverse biological activities of isoquinolines , it is likely that 1-(Tributylstannyl)isoquinoline may have multiple effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
Isoquinoline alkaloids, a class of compounds to which 1-(Tributylstannyl)isoquinoline belongs, have been found to exhibit potent broad-spectrum anticancer activity through various mechanisms .
Cellular Effects
The specific cellular effects of 1-(Tributylstannyl)isoquinoline are not currently known due to the lack of available research data. Isoquinoline alkaloids, a class of compounds to which 1-(Tributylstannyl)isoquinoline belongs, have been found to exhibit anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Molecular Mechanism
Isoquinoline alkaloids, a class of compounds to which 1-(Tributylstannyl)isoquinoline belongs, have been found to exert their anticancer effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that 1-(Tributylstannyl)isoquinoline is involved in are not currently known. Isoquinoline alkaloids, a class of compounds to which 1-(Tributylstannyl)isoquinoline belongs, are synthesized through a common pathway derived from norcoclaurine to reticuline .
Métodos De Preparación
The synthesis of 1-(Tributylstannyl)isoquinoline typically involves the reaction of isoquinoline with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Isoquinoline+Tributyltin chloride→1-(Tributylstannyl)isoquinoline
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine or sodium hydride to facilitate the formation of the stannylated product.
Análisis De Reacciones Químicas
1-(Tributylstannyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-(Tributylstannyl)isoquinoline can be compared with other stannylated isoquinoline derivatives, such as:
1-(Trimethylstannyl)isoquinoline: This compound has a trimethylstannyl group instead of a tributylstannyl group, leading to differences in reactivity and applications.
1-(Triethylstannyl)isoquinoline: The presence of a triethylstannyl group affects the compound’s physical and chemical properties compared to the tributylstannyl derivative.
The uniqueness of 1-(Tributylstannyl)isoquinoline lies in its specific reactivity and the ability to form stable complexes with various substrates, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
tributyl(isoquinolin-1-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTCOCMSXCAYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2439117.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2439119.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2439121.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)


![2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439127.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2439128.png)
![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)
